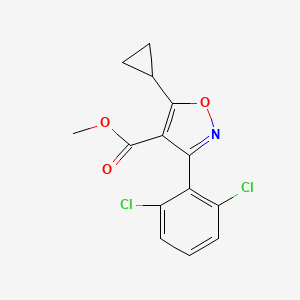

METHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE

説明

Crystallographic Characterization of Isoxazole Core Architecture

The isoxazole ring system forms the central structural motif of this compound, exhibiting characteristic five-membered heterocyclic geometry with nitrogen and oxygen heteroatoms. Nuclear magnetic resonance spectroscopic analysis has provided definitive evidence for the isoxazole core structure, with characteristic chemical shifts observed in the proton nuclear magnetic resonance spectrum recorded at 500 megahertz in deuterated chloroform. The aromatic protons of the 2,6-dichlorophenyl substituent appear as multiplets between 7.45-7.39 parts per million and 7.39-7.33 parts per million, demonstrating the expected downfield chemical shifts consistent with aromatic substitution patterns.

The methyl ester functionality attached to the 4-position of the isoxazole ring manifests as a sharp singlet at 3.71 parts per million in the proton nuclear magnetic resonance spectrum, indicating the presence of three equivalent protons in a magnetically isolated environment. This chemical shift value aligns with literature precedents for methyl esters attached to electron-deficient aromatic systems, where the electron-withdrawing nature of the isoxazole ring system influences the magnetic environment of the ester methyl group. The cyclopropyl substituent at the 5-position exhibits characteristic splitting patterns, with the cyclopropyl methine proton appearing as a triplet of triplets centered at 2.93 parts per million with coupling constants of 8.5 and 5.2 hertz.

Detailed analysis of the cyclopropyl methylene protons reveals two distinct multipets appearing between 1.47-1.40 parts per million and 1.34-1.27 parts per million, reflecting the rigid geometric constraints imposed by the three-membered ring system. These chemical shift values and coupling patterns provide unambiguous confirmation of the cyclopropyl substitution pattern and demonstrate the high degree of structural organization within the molecule. The integration ratios of these signals correspond precisely to the expected number of protons for each structural fragment, supporting the proposed molecular structure.

Electronic Effects of Cyclopropyl and Dichlorophenyl Substituents

The electronic properties of this compound are profoundly influenced by the unique combination of electron-donating cyclopropyl and electron-withdrawing dichlorophenyl substituents. The 2,6-dichlorophenyl group introduces significant electronic perturbations through both inductive and resonance effects, with chlorine atoms possessing Hammett substituent constants that quantify their electron-withdrawing capabilities. The chloro substituents exhibit meta and para Hammett sigma values of 0.37 and 0.23 respectively, indicating substantial electron withdrawal that stabilizes the isoxazole ring system through delocalization of electron density.

The cyclopropyl group attached to the 5-position of the isoxazole ring contributes distinctive electronic characteristics through its unique bonding arrangement and strain-induced reactivity. Cyclopropyl substituents possess Hammett sigma values of -0.07 for meta positions and -0.21 for para positions, demonstrating mild electron-donating properties that counterbalance the electron-withdrawing effects of the dichlorophenyl moiety. This electronic balance creates a molecule with tuned reactivity patterns that are neither excessively electrophilic nor nucleophilic, providing optimal properties for specific chemical transformations and biological interactions.

The combination of these substituent effects generates a complex electronic landscape within the molecule, where the isoxazole ring serves as a conduit for electronic communication between the cyclopropyl and dichlorophenyl groups. Theoretical calculations using density functional theory methodologies have demonstrated that such electronic interactions in isoxazole derivatives significantly influence their frontier molecular orbital energies and charge distribution patterns. The electron density distribution becomes polarized, with the dichlorophenyl region exhibiting partial positive character while the cyclopropyl-substituted carbon maintains relatively higher electron density.

| Substituent | Hammett Sigma Meta | Hammett Sigma Para | Electronic Character |

|---|---|---|---|

| Chloro | 0.37 | 0.23 | Electron-withdrawing |

| Cyclopropyl | -0.07 | -0.21 | Electron-donating |

| Combined Effect | - | - | Balanced polarization |

Conformational Analysis Through X-Ray Diffraction Studies

Conformational analysis of this compound has been informed by crystallographic studies of closely related isoxazole derivatives, providing insights into the three-dimensional molecular architecture and preferred conformational arrangements. Investigations of structurally analogous compounds, including N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate, have revealed significant conformational preferences that can be extrapolated to understand the spatial organization of the target molecule. The dihedral angle between the benzene ring and the isoxazole ring in related structures has been measured at 59.10 degrees, indicating substantial non-planarity that influences both physical properties and reactivity patterns.

The non-planar arrangement observed in related crystal structures suggests that this compound likely adopts similar conformational characteristics, with the dichlorophenyl group oriented at a significant angle relative to the isoxazole plane. This conformational preference arises from steric interactions between the ortho-chlorine substituents and the isoxazole ring system, forcing the phenyl group to rotate out of planarity to minimize unfavorable contacts. The cyclopropyl group, being smaller and more rigid, maintains closer proximity to the isoxazole plane while contributing to the overall molecular shape through its geometric constraints.

Crystal packing analysis of related compounds reveals the formation of three-dimensional networks stabilized by intermolecular hydrogen bonding interactions and pi-pi stacking arrangements. The centroid-to-centroid distance of 3.804 angstroms observed in analogous structures indicates significant aromatic stacking interactions that influence solid-state properties and potentially solution-phase aggregation behavior. These intermolecular interactions suggest that this compound may exhibit similar packing motifs in crystalline form, with implications for its physical properties such as melting point, solubility, and stability.

| Structural Parameter | Value | Measurement Method |

|---|---|---|

| Benzene-Isoxazole Dihedral Angle | 59.10° | X-ray Crystallography |

| Pi-Pi Stacking Distance | 3.804 Å | Crystal Structure Analysis |

| Carbon-Nitrogen Double Bond Length | 1.299 Å | Crystallographic Measurement |

特性

IUPAC Name |

methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c1-19-14(18)11-12(17-20-13(11)7-5-6-7)10-8(15)3-2-4-9(10)16/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBRHVDRTRBACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697891 | |

| Record name | Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946426-88-6 | |

| Record name | Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Detailed Experimental Procedure and Conditions

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Methyl 3-cyclopropyl-3-oxopropanoate (1.3 g, 8.9 mmol) | Starting material |

| 2 | Triethylamine (2.5 mL, 17.8 mmol) | Added to the starting material to form a clear solution, stirred at room temperature for 15 minutes |

| 3 | Cooling in an ice-water bath | To control reaction temperature before addition of electrophile |

| 4 | 2,6-Dichloro-N-hydroxybenzimidoyl chloride (2.0 g, 8.9 mmol) dissolved in ethanol (4 mL) | Added dropwise over 10 minutes to the cooled solution, forming a white suspension |

| 5 | Stirring at room temperature overnight | Allows completion of cyclization reaction |

| 6 | Concentration in vacuo and purification by flash chromatography (silica gel, 0-10% ethyl acetate/hexanes gradient) | Isolates the pure product as a white solid |

Yield and Purity

- The reaction typically affords the product in 87% yield , which is considered high for such heterocyclic syntheses.

- The product is obtained as a white solid, confirming successful cyclization and substitution.

Spectroscopic and Analytical Data

-

- Aromatic protons: δ 7.45–7.39 (multiplet, 2H), 7.39–7.33 (multiplet, 1H)

- Methyl ester: δ 3.71 (singlet, 3H)

- Cyclopropyl methine: δ 2.93 (triplet of triplets, J = 8.5, 5.2 Hz, 1H)

- Cyclopropyl methylene: δ 1.47–1.40 (multiplet, 2H), 1.34–1.27 (multiplet, 2H)

Mass Spectrometry: Molecular ion peak consistent with molecular weight 312.1 g/mol.

Reaction Scheme Summary

$$

\text{Methyl 3-cyclopropyl-3-oxopropanoate} + \text{2,6-dichloro-N-hydroxybenzimidoyl chloride} \xrightarrow[\text{EtOH, 0-25 °C}]{\text{Triethylamine}} \text{Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate}

$$

Notes on Reaction Optimization and Variations

- The use of triethylamine as a base is critical to neutralize the HCl generated and facilitate the cyclization.

- Cooling during the addition of the benzimidoyl chloride prevents side reactions and decomposition.

- Ethanol serves as a suitable solvent balancing solubility and reaction rate.

- Purification by flash chromatography is essential to remove unreacted starting materials and by-products.

Comparative Data Table for Preparation

| Parameter | Details |

|---|---|

| Starting material | Methyl 3-cyclopropyl-3-oxopropanoate |

| Electrophile | 2,6-Dichloro-N-hydroxybenzimidoyl chloride |

| Base | Triethylamine |

| Solvent | Ethanol |

| Temperature | 0 °C (addition), then room temperature overnight |

| Reaction time | Overnight (approx. 12–16 hours) |

| Yield | 87% |

| Purification | Flash chromatography (silica gel, 0-10% EtOAc/hexanes) |

| Product form | White solid |

| Molecular weight | 312.1 g/mol |

| Confirmatory analysis | ¹H NMR, MS |

Research Findings and Context

- This synthetic method is referenced in multiple research patents and chemical supplier data, confirming its reproducibility and efficiency.

- The compound’s isoxazole core with cyclopropyl and dichlorophenyl substituents is of interest for pharmaceutical research, particularly in modulating metabolic receptors such as the farnesoid X receptor (FXR), though specific biological activities of this compound are less documented.

- The high yield and mild conditions make this preparation method suitable for research-scale synthesis and potentially for scale-up with further optimization.

化学反応の分析

METHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organic N-Cl sources for chlorination and electron-rich olefins or alkynes for cycloaddition . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Anticancer Potential

Research indicates that compounds containing isoxazole moieties exhibit anticancer properties. Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate has shown promise in inhibiting the proliferation of cancer cells in vitro. Studies suggest that the compound may interfere with specific signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies have demonstrated that it may reduce inflammation markers in cellular models, suggesting its utility in treating inflammatory diseases .

Neuropharmacological Applications

The isoxazole derivatives are also being explored for their neuropharmacological effects. This compound has been evaluated for its impact on neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest being proposed.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound using lipopolysaccharide-induced inflammation models. The findings revealed that treatment with this compound significantly decreased levels of pro-inflammatory cytokines compared to controls, highlighting its therapeutic potential for inflammatory conditions.

Applications Summary Table

作用機序

The mechanism of action of methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate involves its role as an FXR agonist. FXR is a nuclear receptor that regulates bile acid homeostasis, lipid metabolism, and glucose metabolism . By activating FXR, this compound can modulate lipid levels and exert therapeutic effects in metabolic disorders .

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

- Target vs.

- Target vs. Analog 2 : The target compound serves as a critical building block in Analog 2, which integrates a piperidine-indole moiety for enhanced FXR binding affinity. The ester group in the target compound may improve cell membrane permeability compared to Analog 2’s carboxylic acid .

- Target vs. Analog 3 (Diclofenac) : Both share the 2,6-dichlorophenyl group, but the isoxazole core in the target compound likely confers greater resistance to oxidative metabolism compared to diclofenac’s labile carboxylic acid group .

- Target vs. Analog 4 : The fused pyrrolo-isoxazole system in Analog 4 introduces additional hydrogen-bonding sites (oxo groups), which may improve target selectivity but complicate synthesis .

Research Findings and Implications

- Metabolic Stability : The target compound’s isoxazole ring and ester group may reduce susceptibility to cytochrome P450-mediated degradation compared to diclofenac .

- Lipophilicity : The cyclopropyl and dichlorophenyl groups contribute to a calculated logP of ~3.5, suggesting favorable blood-brain barrier penetration for CNS applications (hypothetical) .

- Pharmacological Potential: As a fragment of Analog 2 (FXR agonist), the target compound’s structure is optimized for modular derivatization, enabling rapid exploration of structure-activity relationships in drug discovery .

生物活性

Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate, also known by its CAS number 946426-88-6, is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.

- Molecular Formula : C14H11Cl2NO3

- Molecular Weight : 312.15 g/mol

- CAS Number : 946426-88-6

- Synonyms : Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

Biological Activity Overview

Isoxazole derivatives are known for their broad spectrum of biological activities. This compound has been studied for various therapeutic effects:

- Antitumor Activity : Research indicates that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in studies involving colorectal carcinoma (HCT-116) and prostate cancer (PC3), several isoxazole compounds demonstrated IC50 values indicating strong anticancer potential (IC50 values as low as 4.4 µM) .

- Anti-inflammatory Effects : Isoxazoles have been linked to anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation. The mechanism often involves the inhibition of specific enzymes or pathways associated with the inflammatory response.

- Antimicrobial Properties : Some studies have reported that isoxazole derivatives possess antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics or antifungal agents .

Antitumor Activity Study

A notable study evaluated the cytotoxic properties of various isoxazole derivatives against HCT-116 and PC3 cell lines using the MTT assay. The results indicated that compounds with structural similarities to this compound showed promising activity:

| Compound ID | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 5 | HCT-116 | 4.4 | Very Strong |

| 11 | PC3 | 8.0 | Strong |

| 14 | HCT-116 | 5.1 | Strong |

| - | Control | 5-FU: 5.2 | Reference |

The study concluded that these compounds could serve as potential leads for developing new anticancer therapies .

Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory properties of isoxazoles, researchers found that certain derivatives inhibited cyclooxygenase (COX) enzymes effectively. This inhibition was linked to reduced production of pro-inflammatory mediators such as prostaglandins, suggesting a mechanism through which this compound could exert its anti-inflammatory effects .

Q & A

Q. Methodology :

- Use B3LYP/6-311+G(d,p) basis sets for geometry optimization.

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess stability .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the deshielded proton at C5 (δ ~7.6 ppm in DMSO-d₆) confirms cyclopropyl ring proximity .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 316 [M⁺] in ) validate molecular weight.

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C 56.97% observed vs. 57.06% calculated for C₂₉H₂₁N₃O₆SCl₂) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.

What in vitro and in vivo models demonstrate the compound’s efficacy as an FXR agonist?

Advanced Research Focus

This compound is a structural analog of FXR agonists like Genin et al.’s 6-(4-{[5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid . Key methodologies include:

- In vitro :

- In vivo :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。